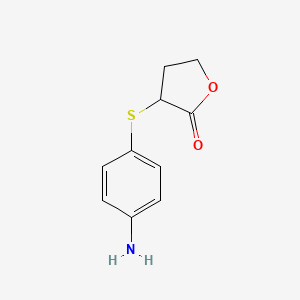

3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one

Overview

Description

3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one is a synthetic compound featuring a dihydrofuran-2(3H)-one core substituted with a 4-aminophenylthio group. This structure combines a lactone ring with a sulfur-containing aromatic moiety, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one typically involves the reaction of 4-aminothiophenol with a suitable dihydrofuranone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The thio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thio group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares structural analogs based on substituent effects, synthesis methods, stereochemical outcomes, and biological activities.

Key Observations :

- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) improve yields compared to electron-donating substituents (e.g., methoxyphenyl), likely due to enhanced electrophilic reactivity during synthesis.

- Natural derivatives (e.g., compound 1 in ) often feature polar groups like hydroxyls, enhancing solubility but complicating synthetic accessibility.

Stereochemical Control

Key Observations :

- Chiral auxiliaries (e.g., Koga amine in ) enable moderate enantioselectivity (up to 7:1 ratio).

- Bulkier substituents (e.g., 4-chlorophenyl) may reduce stereochemical purity due to steric hindrance during synthesis.

Key Observations :

- Complex substituents (e.g., thieno-triazolo-pyrimidinyl in ) confer specificity for human STING activation, highlighting the role of substituent bulk in target interaction.

Physicochemical Properties

Key Observations :

- Amino groups improve solubility compared to methoxy or chloro substituents but may require protection during synthesis.

- Hydroxyl groups (e.g., in ) increase hydrophilicity but may necessitate stabilization against oxidation.

Biological Activity

3-((4-Aminophenyl)thio)dihydrofuran-2(3H)-one is a compound that has drawn attention due to its diverse biological activities, particularly in the fields of cancer research and antiviral studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains a furan ring that is substituted with a thiophenol moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The presence of the amino group on the phenyl ring enhances its potential for forming hydrogen bonds, which is critical in biological systems.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.32 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung) | 6.45 | Inhibition of cell proliferation |

| HeLa (Cervical) | 4.98 | Disruption of cell cycle progression |

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, primarily through mitochondrial pathways. For instance, in MDA-MB-231 cells, the compound was found to activate caspases, which are crucial for the apoptotic process .

Antiviral Activity

Research has also highlighted the antiviral properties of this compound. In a study focused on influenza viruses, derivatives of this compound exhibited significant inhibitory effects against H5N1 and H1N1 viruses:

| Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|

| H5N1 | 1.25 | Neuraminidase inhibition |

| H1N1 | 1.75 | Viral entry blockade |

The compound's mechanism appears to involve the inhibition of viral neuraminidase activity, which is essential for viral replication and release from host cells .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways that involve mitochondrial dysfunction and caspase activation.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, leading to reduced proliferation rates.

- Antiviral Mechanisms : By inhibiting key enzymes involved in viral replication, such as neuraminidase, it effectively reduces viral load in infected cells.

Case Studies

Several case studies have been conducted to further explore the efficacy and safety profile of this compound:

- A study on its effects on human glioblastoma cells showed that treatment with this compound led to a significant reduction in tumor size in xenograft models.

- Another investigation assessed its safety profile in vivo, revealing no significant toxicity at therapeutic doses, suggesting a favorable therapeutic window for potential clinical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare 3-((4-aminophenyl)thio)dihydrofuran-2(3H)-one and its derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For arylthio analogs, coupling 4-aminothiophenol with an activated dihydrofuranone precursor (e.g., brominated lactone) under basic conditions (e.g., LiHMDS) achieves high yields. Reaction optimization (solvent, temperature) is critical, as demonstrated for 4-methylphenyl and 4-trifluoromethylphenyl analogs . Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with yields averaging 70-85% for similar structures .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- HRMS : Confirms molecular formula (e.g., observed m/z vs. calculated for C₁₁H₁₂NO₂S) .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5-7.5 ppm for aminophenyl) and lactone protons (δ 4.2-4.4 ppm for CH₂O). ¹³C NMR shows lactone carbonyl at ~175 ppm .

- IR : Confirms lactone C=O stretch (~1750 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Q. What protocols assess the compound’s stability under experimental conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2-12) at 37°C. Monitor lactone ring opening via HPLC (C18 column, UV detection at 254 nm) .

- Thermal Stability : Use TGA (25–200°C, 10°C/min) to detect decomposition. For analogs, degradation onset occurs at ~150°C .

Q. What in vitro assays evaluate preliminary bioactivity?

- Methodological Answer :

- Anti-inflammatory : LPS-stimulated RAW 264.7 macrophages pre-treated with the compound (1-50 μM). Measure IL-6 via ELISA (IC₅₀ ~10 μM for analogs) .

- Antibacterial : Broth microdilution (MIC assay) against E. coli and S. aureus. Analog 3-benzyl derivatives showed MIC = 32 μg/mL .

Advanced Research Questions

Q. How is enantioselective synthesis achieved for stereoisomers of this compound?

- Methodological Answer :

- Chiral Catalysis : Use (R)- or (S)-Koga amine to control stereochemistry during alkylation, achieving enantiomeric ratios up to 7:1. Confirm via chiral HPLC (Chiralpak IA, hexane/isopropanol) .

- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., CAL-B in phosphate buffer, 37°C) separates enantiomers (ee > 95%) .

Q. How does X-ray crystallography validate structural and electronic features?

- Methodological Answer :

- Crystallization : Optimize solvent (e.g., ethanol/water) via slow evaporation. For a brominated analog, data collected at 296 K (R factor = 0.041) confirmed planarity of the arylthio group and dihedral angles critical for bioactivity .

- Electron Density Maps : Refine using SHELXL to resolve hydrogen bonding (e.g., NH···O=C interactions) .

Q. What computational tools predict pharmacokinetics and target interactions?

- Methodological Answer :

- Docking : AutoDock Vina simulates binding to IL-6 receptor (PDB: 1ALU). Analogs showed ΔG = -8.2 kcal/mol, correlating with experimental IC₅₀ .

- ADMET Prediction : SwissADME estimates logP = 2.1, bioavailability = 55%, and CYP2D6 inhibition risk .

Q. How are structure-activity relationships (SAR) studied for derivatives?

- Methodological Answer :

Properties

IUPAC Name |

3-(4-aminophenyl)sulfanyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-7-1-3-8(4-2-7)14-9-5-6-13-10(9)12/h1-4,9H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNQHPVNIWPLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.